4-Methoxychalcone

Catalog No.
S776632
CAS No.
22252-15-9
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxychalcone

CAS Number

22252-15-9

Product Name

4-Methoxychalcone

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+

InChI Key

XUFXKBJMCRJATM-FMIVXFBMSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2

4-Methoxychalcone is a member of the chalcone family, characterized by its unique structure featuring a methoxy group at the para position of one of its aromatic rings. It is classified as a retrochalcone, which distinguishes it from typical chalcones due to the absence of oxygen functionalities at the C2' and C6' positions. This compound is recognized for its potential biological activities and has been detected in various natural sources, including citrus fruits such as lemons, suggesting its relevance in dietary studies and potential health benefits .

As mentioned earlier, the specific mechanism of action of 4-methoxychalcone remains unknown due to limited research. However, some chalcones have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties []. These effects might be due to their ability to scavenge free radicals, modulate enzyme activity, or interact with cellular signaling pathways []. Whether 4-methoxychalcone exhibits similar properties requires further investigation.

Limitations and Future Research

The information available on 4-methoxychalcone is limited. Future research could focus on:

  • Isolating and purifying larger quantities of the compound from natural sources.
  • Investigating its potential biological activities and mechanisms of action.
  • Evaluating its safety profile for potential applications.

Potential Anticancer Properties

4-Methoxychalcone has shown promise in enhancing the effectiveness of chemotherapy drugs against cancer cells. Studies have demonstrated that it can increase the cytotoxicity of cisplatin, a commonly used cancer treatment, in lung cancer cells []. This effect is believed to be due to the inhibition of the Nrf2/ARE pathway, which helps cancer cells resist chemotherapy-induced cell death [].

Anti-inflammatory Activity

Research suggests that 4-Methoxychalcone may possess anti-inflammatory properties. A study investigating its effects on human aortic smooth muscle cells found that it reduced the production of inflammatory markers induced by oxidized low-density lipoprotein (LDL) []. This suggests that 4-Methoxychalcone could potentially be beneficial in managing inflammatory conditions like atherosclerosis.

Other Areas of Research

  • Antioxidant activity: 4-Methoxychalcone has been shown to exhibit antioxidant properties in cell-based assays [].
  • Enzyme inhibition: Studies suggest that 4-Methoxychalcone may inhibit certain enzymes, such as tyrosinase, which is involved in melanin production [].

The synthesis of 4-methoxychalcone typically involves a Claisen-Schmidt condensation reaction. In this reaction, acetophenone reacts with para-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. The process includes the formation of an enolate ion from acetophenone, which subsequently adds to the carbonyl carbon of the aldehyde. This reaction is followed by dehydration to yield the final chalcone product. The reaction can be summarized as follows:

  • Formation of enolate ion from acetophenone.
  • Nucleophilic addition to para-methoxybenzaldehyde.
  • Dehydration to form 4-methoxychalcone.

The purity and structure of the synthesized compound can be confirmed using techniques like Thin Layer Chromatography, Infrared Spectroscopy, and Nuclear Magnetic Resonance spectroscopy .

4-Methoxychalcone exhibits various biological activities that make it a subject of interest in pharmacological research. Studies have shown that it can enhance adipocyte differentiation through activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which plays a crucial role in fat cell development and metabolism. Additionally, it has been observed to exert anti-inflammatory effects by modulating tumor necrosis factor-alpha levels in cell cultures . Other reported activities include antioxidant properties and potential anticancer effects, although further studies are needed to fully elucidate these mechanisms.

The synthesis methods for 4-methoxychalcone primarily involve:

  • Claisen-Schmidt Condensation: The most common method where acetophenone and para-methoxybenzaldehyde react under basic conditions.
  • Green Synthesis Techniques: Recent advancements have introduced environmentally friendly methods such as grinding techniques that reduce solvent usage while maintaining high yields and purity .
  • Recrystallization: Following synthesis, recrystallization is often employed to purify the product from unreacted materials and byproducts.

4-Methoxychalcone has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic applications in metabolic disorders and inflammation-related diseases.
  • Nutraceuticals: Its presence in citrus fruits positions it as a candidate for dietary supplements aimed at enhancing health.
  • Cosmetics: The antioxidant properties may also find applications in skincare formulations.

Research on interaction studies involving 4-methoxychalcone focuses on its mechanisms of action within biological systems. For instance, its interaction with PPARγ indicates a regulatory role in adipocyte differentiation and metabolism. Additionally, studies have explored its effects on inflammatory pathways, particularly how it influences cytokine levels such as tumor necrosis factor-alpha, which is pivotal in inflammatory responses . These interactions highlight its potential as a multi-target compound in therapeutic settings.

Several compounds share structural similarities with 4-methoxychalcone, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
ChalconeBasic chalcone structure without substituentsFound widely in plants; basic flavonoid
2'-HydroxychalconeHydroxyl group at the 2' positionEnhanced solubility; different biological activity
4-HydroxychalconeHydroxyl group at the 4' positionExhibits strong antioxidant properties
4'-MethoxyflavoneFlavonoid structure with methoxy substitutionBroader range of biological activities

4-Methoxychalcone's unique methoxy substitution at the para position contributes to its distinct chemical reactivity and biological profile compared to these related compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

238.099379685 g/mol

Monoisotopic Mass

238.099379685 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

959-33-1

Wikipedia

4-methoxychalcone

Dates

Modify: 2023-08-15

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